molecular formula C9H14F3NO2 B2842731 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1495755-68-4

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2842731
CAS No.: 1495755-68-4
M. Wt: 225.211
InChI Key: PNTSTISHTFUIGJ-UHFFFAOYSA-N
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Description

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is an organic compound characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a piperidine ring. This compound is a white crystalline solid with a blue fluorescence and is used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be achieved through several methods. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methanol under basic conditions to form the corresponding alcohol. This intermediate is then reacted with thionyl chloride to produce the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, making it valuable for various applications.

Properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-15-6-8(14)13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSTISHTFUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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